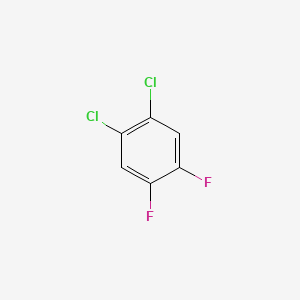

1,2-Dichloro-4,5-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dichloro-4,5-difluorobenzene is an organic compound. It is a derivative of benzene, differing from the parent compound by the presence of two chlorine atoms and two fluorine atoms . It has been used as a precursor for agrochemicals, as a solvent for fullerenes, as an insecticide, and as an agent to remove carbon-based contamination from metal .

Synthesis Analysis

The synthesis of difluorobenzenes can be prepared by the Balz-Schiemann reaction, which entails conversion of diazonium tetrafluoroborate salts to their fluorides . Another method involves carrying out diazo-reaction on 2,4-difluoroaniline and sodium nitrate in fluoboric acid to obtain a fluoboric acid diazonium salt intermediate .

Molecular Structure Analysis

The molecular formula of 1,2-Dichloro-4,5-difluorobenzene is C6H2Cl2F2 . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

1,2-Dichloro-4,5-difluorobenzene is relatively chemically inert . It undergoes defluorination under very mild conditions by H2 in the presence of NaOAc over rhodium pyridylphosphine and bipyridyl complexes tethered on a silica-supported palladium catalyst .

Physical And Chemical Properties Analysis

1,2-Dichloro-4,5-difluorobenzene is a colorless liquid with a density of 1.1599 g/cm3 . It has a melting point of -34 °C and a boiling point of 92 °C .

Scientific Research Applications

Synthesis of Fluorinated Aromatic Compounds

1,2-Dichloro-4,5-difluorobenzene: is utilized in the synthesis of various fluorinated aromatic compounds. These compounds are significant due to their unique properties, such as increased stability and lipophilicity, which are valuable in pharmaceuticals and agrochemicals .

Electrochemical Studies

This chemical serves as a solvent in electrochemical studies of transition metal complexes. Its high dielectric constant makes it suitable for studying cationic and highly electrophilic organometallic complexes .

Organometallic Chemistry

In organometallic chemistry, 1,2-Dichloro-4,5-difluorobenzene is a precursor for creating organometallic derivatives. These derivatives are crucial for understanding the structure and reactivity of metal complexes .

Anesthetic Properties

Research has indicated that this compound exhibits anesthetic properties. This application could lead to the development of new anesthetic agents with potentially improved profiles .

Preparation of Benzonorbornadienes

It is used in the preparation of benzonorbornadienes, which are compounds used in the synthesis of various organic molecules, potentially including pharmaceuticals and materials science applications .

Phase-Transfer Catalysis

1,2-Dichloro-4,5-difluorobenzene: is involved in phase-transfer catalysis processes. This method is employed to increase the reaction rates of certain reactions where the reactants are in different phases .

Mechanism of Action

Mode of Action

The compound’s interaction with its targets is primarily through non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding . These interactions can lead to changes in the conformation and function of the target molecules, potentially leading to various biological effects.

Biochemical Pathways

Halogenated aromatic compounds are known to be involved in various reactions such as electrophilic aromatic substitution . They can also undergo metabolic transformations in the body, potentially leading to the formation of reactive intermediates .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed through the gastrointestinal tract or lungs, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Halogenated aromatic compounds can cause a variety of effects, ranging from modulation of enzyme activity to potential cytotoxicity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,2-Dichloro-4,5-difluorobenzene. For instance, certain conditions may enhance or inhibit its reactivity, alter its stability, or affect its bioavailability .

Safety and Hazards

properties

IUPAC Name |

1,2-dichloro-4,5-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXELWOSSWQYFEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-4,5-difluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)